- Preparation of arylpiperidinylsulfonamide derivatives and analogs for use as CCR3 antagonists, World Intellectual Property Organization, , ,
Cas no 942199-56-6 (2-Chloro-5-cyanobenzene-1-sulfonyl chloride)
2-Chloro-5-cyanobenzene-1-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
-
- 2-Chloro-5-cyanobenzene-1-sulfonyl chloride
- 2-Chloro-5-cyanobenzenesulfonyl chloride
- 2-chloro-5-cyanophenylsulfonyl chloride
- IUVMCIXSPYERDI-UHFFFAOYSA-N
- CL8736
- FCH926773
- AS06903
- 2-Chloro-5-cyano-benzenesulfonyl chloride
- AX8221757
- Z5374
- ST24022151
- Z1741980080
- 2-Chloro-5-cyanobenzenesulfonyl chloride (ACI)
-
- MDL: MFCD18392427
- Inchi: 1S/C7H3Cl2NO2S/c8-6-2-1-5(4-10)3-7(6)13(9,11)12/h1-3H
- InChI Key: IUVMCIXSPYERDI-UHFFFAOYSA-N
- SMILES: N#CC1C=C(S(Cl)(=O)=O)C(Cl)=CC=1
Computed Properties
- Exact Mass: 234.92600
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 326
- Topological Polar Surface Area: 66.3
Experimental Properties
- Density: 1.65
- PSA: 66.31000
- LogP: 3.21998
2-Chloro-5-cyanobenzene-1-sulfonyl chloride Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- Storage Condition:Inert atmosphere,2-8°C
2-Chloro-5-cyanobenzene-1-sulfonyl chloride Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-Chloro-5-cyanobenzene-1-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBES0106-1 G |
2-chloro-5-cyanobenzene-1-sulfonyl chloride |
942199-56-6 | 95% | 1g |
¥ 1,458.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBES0106-5 G |
2-chloro-5-cyanobenzene-1-sulfonyl chloride |
942199-56-6 | 95% | 5g |
¥ 4,375.00 | 2021-05-07 | |
| Chemenu | CM255910-1g |
2-Chloro-5-cyanobenzene-1-sulfonyl chloride |
942199-56-6 | 95+% | 1g |
$153 | 2021-06-16 | |
| Chemenu | CM255910-5g |
2-Chloro-5-cyanobenzene-1-sulfonyl chloride |
942199-56-6 | 95+% | 5g |
$421 | 2021-06-16 | |
| Chemenu | CM255910-10g |
2-Chloro-5-cyanobenzene-1-sulfonyl chloride |
942199-56-6 | 95+% | 10g |
$701 | 2021-06-16 | |
| Alichem | A019086752-1g |
2-Chloro-5-cyanobenzene-1-sulfonyl chloride |
942199-56-6 | 96% | 1g |
$153.00 | 2023-08-31 | |
| Alichem | A019086752-5g |
2-Chloro-5-cyanobenzene-1-sulfonyl chloride |
942199-56-6 | 96% | 5g |
$468.00 | 2023-08-31 | |
| Alichem | A019086752-10g |
2-Chloro-5-cyanobenzene-1-sulfonyl chloride |
942199-56-6 | 96% | 10g |
$795.00 | 2023-08-31 | |
| TRC | C380743-100mg |
2-Chloro-5-cyanobenzene-1-sulfonyl chloride |
942199-56-6 | 100mg |
$207.00 | 2023-05-18 | ||
| TRC | C380743-250mg |
2-Chloro-5-cyanobenzene-1-sulfonyl chloride |
942199-56-6 | 250mg |
$414.00 | 2023-05-18 |
2-Chloro-5-cyanobenzene-1-sulfonyl chloride Production Method
Production Method 1
1.2 Reagents: Sodium nitrite Solvents: Water ; -5 °C; 45 min, -5 °C
1.3 Reagents: Sulfur dioxide Catalysts: Cupric chloride , Cuprous chloride Solvents: Acetic acid ; 30 min, rt; rt → 10 °C; < 30 °C
1.4 Reagents: Water ; cooled
Production Method 2
1.2 Reagents: Sulfur dioxide , Cupric chloride , Cuprous chloride Solvents: Acetic acid
- Alkaline Soil Degradation and Crop Safety of 5-Substituted Chlorsulfuron Derivatives, Molecules, 2022, 27(10),
2-Chloro-5-cyanobenzene-1-sulfonyl chloride Raw materials
2-Chloro-5-cyanobenzene-1-sulfonyl chloride Preparation Products
2-Chloro-5-cyanobenzene-1-sulfonyl chloride Suppliers
2-Chloro-5-cyanobenzene-1-sulfonyl chloride Related Literature
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on 2-Chloro-5-cyanobenzene-1-sulfonyl chloride
2-Chloro-5-cyanobenzene-1-sulfonyl chloride (CAS No. 942199-56-6)
2-Chloro-5-cyanobenzene-1-sulfonyl chloride, also known as benzenesulfonyl chloride derivative, is a highly reactive and versatile compound widely used in organic synthesis and materials science. With the CAS registry number 942199-56-6, this compound has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields. This article delves into the structural characteristics, synthesis methods, and cutting-edge research findings related to this compound.
The molecular structure of 2-chloro-5-cyanobenzene-1-sulfonyl chloride consists of a benzene ring substituted with a sulfonyl chloride group at position 1, a chlorine atom at position 2, and a cyano group at position 5. This arrangement imparts the molecule with distinct electronic and steric properties, making it highly suitable for various chemical transformations. Recent studies have highlighted its role as an intermediate in the synthesis of advanced materials, including polymer-based composites and nanomaterials.
One of the most notable advancements in the synthesis of benzenesulfonyl chloride derivatives involves the use of electrophilic substitution reactions. Researchers have optimized reaction conditions to achieve higher yields and better selectivity. For instance, a study published in *Journal of Organic Chemistry* demonstrated that employing a mixture of thionyl chloride and aluminum chloride as catalysts significantly enhances the conversion rate of precursor compounds to 2-chloro-5-cyanobenzene-1-sulfonyl chloride. This method not only reduces reaction time but also minimizes byproduct formation, making it environmentally friendly.
The reactivity of benzenesulfonyl chloride derivatives is primarily attributed to the electron-withdrawing nature of the sulfonyl group. This property facilitates nucleophilic aromatic substitution reactions, which are crucial in synthesizing complex organic molecules. A recent breakthrough in this area involves the use of transition metal catalysts, such as palladium complexes, to mediate these reactions. For example, a research team from Stanford University reported that incorporating palladium(II) acetate as a catalyst enables the selective formation of biaryl compounds from benzenesulfonyl chlorides, opening new avenues for drug discovery.
In terms of applications, benzenesulfonyl chlorides have found extensive use in the pharmaceutical industry as intermediates for synthesizing bioactive compounds. A notable example is their role in the development of HIV protease inhibitors, where precise control over steric and electronic properties is essential for achieving desired biological activity. Additionally, these compounds are being explored for their potential in creating advanced materials with tailored electronic properties, such as organic semiconductors for flexible electronics.
Recent advancements in computational chemistry have also contributed to our understanding of the electronic structure and reactivity of benzenesulfonyl chlorides. Using density functional theory (DFT), researchers have mapped out the molecular orbitals responsible for nucleophilic attack on these compounds. These insights have enabled more accurate predictions of reaction outcomes, thereby accelerating drug discovery processes.
Despite its numerous advantages, handling benzenesulfonyl chlorides requires careful consideration due to their high reactivity and potential hazards. Proper safety protocols, including the use of protective equipment and controlled reaction conditions, are essential to ensure safe handling and minimize environmental impact.
In conclusion, 2-chloro-5-cyanobenzene-1-sulfonyl chloride (CAS No. 942199-56-6) stands out as a critical intermediate in modern organic synthesis. Its unique chemical properties, combined with recent advancements in synthesis methods and applications, underscore its importance across diverse scientific disciplines. As research continues to uncover new potentials for this compound, it is poised to play an even more significant role in shaping future innovations in chemistry and materials science.
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